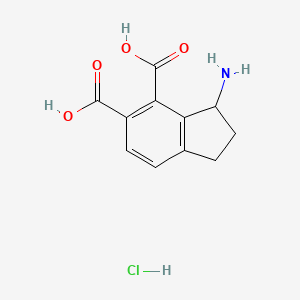
3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride, also known as 3-Amino-2,3-dihydroindene-4,5-dicarboxylic acid hydrochloride, is a small organic molecule that has been extensively studied in recent years due to its potential applications in various areas of scientific research. It has been used in the synthesis of various compounds, including antifungal agents, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloridedihydro-1H-indene-4,5-dicarboxylic acid hydrochloride has been used in various areas of scientific research. For example, it has been used in the synthesis of antifungal agents, such as ketoconazole and econazole, and has been studied for its potential applications in the treatment of cancer and other diseases. In addition, it has been used as a starting material in the synthesis of various compounds, such as 1,2,3,4-tetrahydro-5-methyl-2-phenylpyridine and 4-methyl-1,4-dihydropyridine.
Mecanismo De Acción
The mechanism of action of 3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride is not completely understood. However, it is thought to act as a chelating agent, binding to metal ions and forming complexes. This binding may result in the inhibition of certain enzymes and the disruption of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride are not completely understood. However, studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride in laboratory experiments include its low cost, ease of synthesis, and high yield. However, there are some limitations associated with its use, such as its instability in aqueous solutions and its potential to form complexes with metal ions.
Direcciones Futuras
Given the potential applications of 3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride, there are many potential future directions for research. These include further studies on its mechanism of action, the development of new synthetic methods, the exploration of its potential applications in the treatment of cancer and other diseases, and the development of new derivatives and analogs. Additionally, further research on its biochemical and physiological effects is necessary in order to fully understand its potential applications.
Métodos De Síntesis
3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloridedihydro-1H-indene-4,5-dicarboxylic acid hydrochloride can be synthesized by reacting 3-amino-2,3-dihydroindene-4,5-dicarboxylic acid with hydrochloric acid. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically high and the process is relatively simple.
Propiedades
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4.ClH/c12-7-4-2-5-1-3-6(10(13)14)9(8(5)7)11(15)16;/h1,3,7H,2,4,12H2,(H,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNLUGLYPZKSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=C(C=C2)C(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)

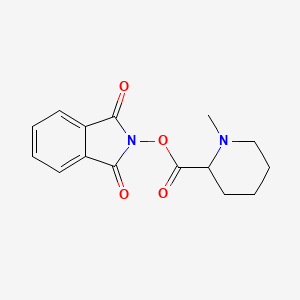
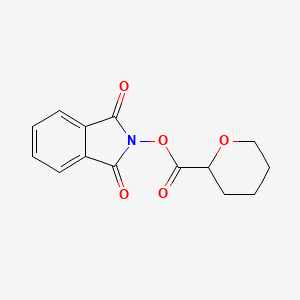
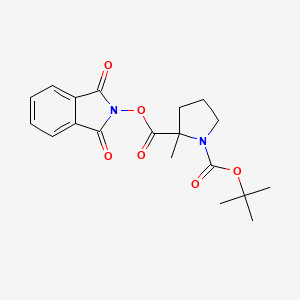
![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
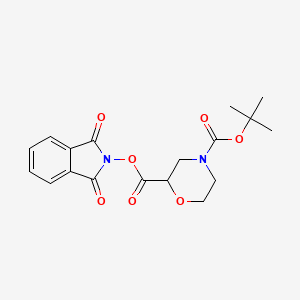
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)